5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437528
InChI: InChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2
SMILES: C1CCN(C1)CCOC2=NC=C(C=N2)Br
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine

CAS No.:

Cat. No.: VC13437528

Molecular Formula: C10H14BrN3O

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine -

Specification

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
IUPAC Name 5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyrimidine
Standard InChI InChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2
Standard InChI Key DQEXXZUJQBREPE-UHFFFAOYSA-N
SMILES C1CCN(C1)CCOC2=NC=C(C=N2)Br
Canonical SMILES C1CCN(C1)CCOC2=NC=C(C=N2)Br

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name is 5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyrimidine, with a canonical SMILES string of C1CCN(C1)CCOC2=NC=C(C=N2)Br . Key features include:

  • Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Bromine substituent: Enhances electrophilicity, facilitating interactions with nucleophilic biological targets .

  • Pyrrolidine-ethoxy side chain: Introduces conformational flexibility, improving binding affinity to enzyme active sites.

PropertyValueSource
Molecular FormulaC₁₀H₁₄BrN₃O
Molecular Weight272.14 g/mol
CAS Number617703-45-4
PubChem CID63867546

Synthesis and Chemical Modifications

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cyclization reactions:

  • Reaction of 2,5-dibromopyridine with 1-pyrrolidineethanol: Conducted in the presence of sodium hydride (NaH) in DMF or THF.

  • One-step synthesis from 2-bromomalonaldehyde and amidines: Yields substituted pyrimidines under acidic conditions .

Example Protocol :

  • Step 1: 2-Bromomalonaldehyde (15 g, 0.1 mol) is reacted with acetamidine hydrochloride (9.4 g, 0.1 mol) in glacial acetic acid at 80–100°C for 5–8 hours.

  • Step 2: The crude product is purified via chromatography or recrystallization, yielding 5-bromo-2-substituted pyrimidines with ~43% efficiency .

Key Modifications

  • Halogen exchange: Bromine at C5 can be replaced with chlorine or iodine using palladium catalysts .

  • Side-chain functionalization: The pyrrolidine group undergoes alkylation or oxidation to produce derivatives with enhanced solubility .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point73–79°C (lit.)Differential Scanning Calorimetry
SolubilitySoluble in methanol, DMFExperimental data
LogP2.92 (predicted)Computational modeling
pKa-2.84 (predicted)

The compound’s low water solubility and moderate lipophilicity make it suitable for lipid-based drug formulations.

Biological Activity and Mechanisms

Enzyme Inhibition

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine acts as a potent inhibitor of neuronal nitric oxide synthase (nNOS), with a Kᵢ value of 0.368 μM . Structural studies reveal:

  • The bromine atom interacts with hydrophobic pockets in the enzyme’s active site .

  • The pyrrolidine-ethoxy side chain forms hydrogen bonds with Glu592 and heme propionates .

Endothelin Receptor Antagonism

Derivatives bearing similar pyrimidine-pyrrolidine scaffolds show affinity for endothelin receptors (ET<sub>A</sub> and ET<sub>B</sub>), making them candidates for treating pulmonary hypertension .

Applications in Drug Discovery

Kinase Inhibitors

The compound’s pyrimidine core is a common pharmacophore in kinase inhibitors. For example:

  • Macitentan: A dual endothelin receptor antagonist derived from pyrimidine analogs, approved for pulmonary arterial hypertension .

Antimicrobial Agents

Pyrimidine derivatives demonstrate broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

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